7-isopentyl-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione
Description
7-Isopentyl-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione (CAS: 376625-24-0) is a xanthine-derived purine dione with structural modifications at positions 3, 7, and 8. The molecule features:
- 3-Methyl group: Common in xanthine derivatives (e.g., theophylline).
- 7-Isopentyl chain: A branched alkyl substituent enhancing lipophilicity.
- 8-((4-Methylbenzyl)thio) group: A sulfur-containing aromatic moiety, distinguishing it from classical xanthines like caffeine .
Its synthesis typically involves alkylation and thioetherification at position 8, as seen in related compounds .
Properties
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-12(2)9-10-23-15-16(22(4)18(25)21-17(15)24)20-19(23)26-11-14-7-5-13(3)6-8-14/h5-8,12H,9-11H2,1-4H3,(H,21,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEMAIXAXWGFFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(N2CCC(C)C)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Isopentyl-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione, a purine derivative, has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes isopentyl and thioether functional groups that may influence its pharmacological properties. Understanding its biological activity is crucial for exploring therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 364.48 g/mol. The structure features a purine core with substituents that can modify its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer Properties : Several studies have reported the potential of purine derivatives in inhibiting cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
- Antimicrobial Activity : The presence of thioether groups in the structure may enhance antimicrobial properties. Research has demonstrated that modifications in purine derivatives can lead to increased activity against bacterial strains .
Anticancer Activity
A study focusing on the synthesis and evaluation of purine derivatives found that certain modifications led to significant anticancer activity. Specifically, derivatives with bulky substituents showed enhanced potency against breast and lung cancer cell lines. The mechanism involved the activation of apoptotic pathways and inhibition of key signaling proteins involved in cell survival .
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 12.5 | Apoptosis induction |
| Compound B | A549 (Lung) | 15.0 | Cell cycle arrest |
| 7-Isopentyl... | MCF-7 | TBD | TBD |
Antimicrobial Activity
In vitro studies have assessed the antimicrobial efficacy of various purine derivatives against gram-positive and gram-negative bacteria. The results indicated that compounds with thioether functionalities exhibited enhanced activity compared to their non-thioether counterparts .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
- Case Study on Anticancer Effects : A clinical trial involving patients with advanced breast cancer treated with a novel purine derivative demonstrated promising results in reducing tumor size and improving patient outcomes. The study highlighted the importance of structural modifications in enhancing bioactivity.
- Case Study on Antimicrobial Resistance : A laboratory study evaluated the efficacy of various purine derivatives against antibiotic-resistant strains of bacteria. Results showed that specific modifications led to significant reductions in bacterial growth, suggesting potential for developing new antimicrobial agents.
Comparison with Similar Compounds
Structural Modifications at Position 8
Position 8 substitutions critically influence pharmacological and physicochemical properties. Key analogs include:
Oxygen-Based Substituents
- 1,3,7-Trimethyl-8-(6-methylpyridin-2-yloxy)-1H-purine-2,6(3H,7H)-dione (3j) :
- 1,3,7-Trimethyl-8-(3-chloro-6-(trifluoromethyl)pyridin-2-yloxy)-1H-purine-2,6(3H,7H)-dione (3m) :
Sulfur-Based Substituents
- 7-Isopentyl-3-methyl-8-((3-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione: Structural isomer with a 3-methylbenzylthio group.
- 1,3,7-Trimethyl-8-(methylsulfonyl)-1H-purine-2,6(3H,7H)-dione (20) :
Alkyl/Arylalkyl Substituents
- 1,3,7-Trimethyl-8-(3,3,3-trifluoropropyl)-1H-purine-2,6(3H,7H)-dione (3-29A): Features a fluorinated alkyl chain.
- 1,3,7-Trimethyl-8-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione (73f) :
Pharmacological Potential
- Thioether Derivatives: The 8-((4-methylbenzyl)thio) group may enhance selectivity for non-CNS targets (e.g., peripheral adenosine receptors) compared to oxygen-based analogs .
Q & A
Q. What synthetic routes are commonly employed for purine-2,6-dione derivatives, and how can they be adapted for this compound?
Synthesis of purine-2,6-dione derivatives typically involves alkylation, substitution, or coupling reactions. For example, 8-chloro intermediates (e.g., 8-chloro-1,3-dimethylpurine-2,6-dione) can undergo nucleophilic substitution with thiols or amines under basic conditions (e.g., KCO in DMF) . Adapting this for 7-isopentyl-3-methyl-8-((4-methylbenzyl)thio)-purine-dione would require:
Q. How can structural characterization be performed to confirm the identity of this compound?
Key techniques include:
- 1H/13C NMR : Compare chemical shifts to related compounds (e.g., 3,7-dimethylpurine-diones show characteristic methyl resonances at δ 3.40–3.93 ppm) .
- FTIR : Detect carbonyl stretches (~1650–1700 cm) and thioether C-S bonds (~600–700 cm) .
- Mass Spectrometry : Confirm molecular weight using HRMS or ESI-TOF, as seen in purine-dione analogs .
Advanced Research Questions
Q. What strategies optimize reaction yields for 8-thioether substitution in purine-diones?
Yield optimization requires:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of thiols .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve thiolate ion availability.
- Temperature Control : Reactions at 50–60°C balance reactivity and side-product formation . Contradictions in yields (e.g., 49% vs. 67% in similar reactions ) highlight the need for tailored optimization.
Q. How can computational methods predict the biological activity of this compound?
- Docking Studies : Target enzymes like aldehyde dehydrogenase (ALDH) or DPP-4, given structural similarities to NCT-501 (an ALDH inhibitor) and linagliptin (a DPP-4 inhibitor) .
- QSAR Modeling : Correlate substituent effects (e.g., isopentyl chain length, thioether bulkiness) with activity using data from purine-dione analogs .
Q. What analytical challenges arise in distinguishing regioisomers during synthesis?
- Chromatographic Separation : Use reverse-phase HPLC with C18 columns, as applied in purine-dione purifications .
- 2D NMR (e.g., NOESY) : Identify spatial proximity of substituents (e.g., isopentyl vs. methyl groups) .
- Isotopic Labeling : Track substitution patterns via C-labeled intermediates .
Methodological Considerations
Q. How should researchers address discrepancies in spectroscopic data across similar compounds?
- Cross-Validation : Compare data with structurally characterized analogs (e.g., 1,3,7-trimethyl-8-(trifluoromethyl)-purine-dione ).
- Dynamic NMR : Resolve conformational equilibria causing split peaks (e.g., rotameric thioether groups) .
Q. What in vitro assays are suitable for evaluating enzyme inhibition potential?
- Kinetic Assays : Measure IC against ALDH or kinases using fluorogenic substrates (e.g., resorufin-based probes) .
- Cellular Necroptosis Models : Adapt protocols from mixed lineage kinase domain-like (MLKL) inhibition studies .
Data Contradiction Analysis
Q. How can conflicting reactivity data in purine-dione synthesis be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
